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Cat. No.: B3386695 Get Quote

A Technical Guide to the Discovery, Synthesis, and
Mechanism of Action of a Promising Non-Retinoid
Rod Opsin Ligand
Introduction

Rhodopsin homeostasis is critical for the survival and function of rod photoreceptor cells, and

its disruption due to mutations can lead to progressive retinal degeneration, such as autosomal

dominant retinitis pigmentosa (adRP).[1] The misfolding of rhodopsin is a key pathological

feature in these conditions.[1] This has spurred the search for therapeutic agents that can

stabilize rhodopsin structure and restore its normal function. This whitepaper details the

discovery, synthesis, and biological characterization of YC-001, a novel, non-retinoid small

molecule that acts as a pharmacological chaperone for rod opsin.[1][2][3] YC-001 has

demonstrated significant potential in preclinical models of retinal degeneration by rescuing the

cellular transport of misfolded opsin mutants and protecting photoreceptors from light-induced

damage.[1][2]

Discovery of YC-001
YC-001 was identified through a cell-based high-throughput screen (HTS) designed to find

small molecules capable of promoting the transport of the unstable P23H-opsin mutant from

the endoplasmic reticulum (ER) to the plasma membrane.[1][2] This screen utilized a β-
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Galactosidase fragment complementation assay.[2] Out of 79,080 compounds tested, YC-001
emerged as a potent hit.[2]

High-Throughput Screening Workflow
The HTS workflow was designed to identify compounds that could rescue the trafficking of the

P23H opsin mutant.
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Figure 1: High-Throughput Screening Workflow for YC-001 Discovery.
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Synthesis of YC-001
To enable in vivo studies, YC-001 was synthesized via a condensation reaction. The synthesis

involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with 2-(thiophen-2-yl)acetic

acid, followed by subsequent chemical transformations.[2] The chemical structure was

confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-

mass spectrometry (LC-MS).[2]

Biological Activity and Mechanism of Action
YC-001 is a multi-faceted molecule that acts as a pharmacological chaperone, an inverse

agonist, and an antagonist of rod opsin.[1][3][4]

Pharmacological Chaperone Activity
YC-001 effectively rescues the transport and improves the glycosylation of the P23H rod opsin

mutant in mammalian cells.[2][4] It has been shown to rescue multiple Class II rod opsin

mutants, including T4R, P53R, G106R, C110Y, D190N, and P267L.[3] This chaperone activity

is light-independent.[5]

Rod Opsin Binding and Signaling
YC-001 binds reversibly and non-covalently to rod opsin.[2][4] This binding stabilizes the

structure of opsin.[4] Titration of bovine rod opsin with YC-001 quenches the intrinsic

tryptophan fluorescence, indicating a conformational change in the chromophore pocket.[2]

YC-001 also modulates rod opsin signaling. It acts as an inverse agonist by silencing the basal

activity of rod opsin, leading to a dose-dependent increase in cAMP levels in cells expressing

wild-type opsin.[2][6] Furthermore, it functions as a non-competitive antagonist, inhibiting light-

activated G-protein signaling mediated by isorhodopsin (opsin bound to 9-cis-retinal).[1][2][3]

Rod Opsin Signaling Pathway Modulation by YC-001
The following diagram illustrates the proposed mechanism of action of YC-001 on the rod opsin

signaling pathway.
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Figure 2: Modulation of Rod Opsin Signaling by YC-001.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for YC-001.
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Parameter Value Assay/System Reference

Potency (HTS) 7.8 µM

β-Gal fragment

complementation

assay

[2]

Efficacy (HTS) 150-310% of control

β-Gal fragment

complementation

assay

[2]

EC50 (Binding) 0.98 ± 0.05 µM

Tryptophan

fluorescence

quenching (bovine

opsin)

[2]

EC50 (cAMP) 8.22 µM

cAMP levels in

NIH3T3 cells (WT-

opsin)

[2][6]

Compound
EC50 (Binding to Bovine

Rod Opsin)
Reference

YC-001 0.98 ± 0.05 µM [2]

9-cis-retinal 1.20 ± 0.10 µM [2]

Preclinical Efficacy and Pharmacokinetics
In vivo studies have demonstrated the therapeutic potential of YC-001. A single intraperitoneal

(i.p.) injection of YC-001 protects Abca4-/-Rdh8-/- mice from bright light-induced retinal

degeneration.[1][2] Pharmacokinetic analysis in C57BL/6 mice showed that after a 200 mg/kg

i.p. injection, YC-001 is detected in the eye, reaching a peak of approximately 280 pmol per

eye at 3 hours and becoming undetectable by 24 hours.[2] This indicates that YC-001 can

cross the blood-retina barrier but is not retained for extended periods.[2] When administered

via intravitreal injection, YC-001 has a short ocular half-life of 0.68 hours.[7]

Experimental Protocols
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High-Throughput Screening (β-Galactosidase Fragment
Complementation Assay)

Objective: To identify small molecules that promote the transport of P23H-mutant opsin from

the ER to the plasma membrane.[2]

Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin fused to a protein kinase A

fragment (P23H-PK) and a plasma membrane-localized phospholipase C fragment (PLC-

EA).[8]

Principle: When P23H opsin is retained in the ER, the two β-Gal fragments are separated.

Compounds that rescue the transport of P23H opsin to the plasma membrane lead to the co-

localization of the fragments and restoration of β-Gal activity.[8]

Procedure:

A library of 79,080 compounds was screened at an average concentration of 22.5 µM.[2]

β-Galactosidase activity was measured to identify compounds that increased the signal.[2]

Hits were selected based on efficacy (>50%) and potency (<20 µM).[2]

Tryptophan Fluorescence Ligand-Binding Assay
Objective: To determine the binding affinity of YC-001 to rod opsin.[2]

Principle: The binding of a ligand to the chromophore pocket of opsin induces a

conformational change that can be monitored by the quenching of intrinsic tryptophan

fluorescence.[2]

Procedure:

Bovine rod opsin in disc membranes was titrated with varying concentrations of YC-001 or

9-cis-retinal.[2]

Tryptophan fluorescence was measured at an emission wavelength of 330 nm.[2]
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The change in fluorescence was plotted against the ligand concentration to determine the

EC50 value.[2]

In Vivo Bright Light-Induced Retinal Degeneration Model
Objective: To assess the neuroprotective effect of YC-001 in vivo.[2]

Animal Model:Abca4-/-Rdh8-/- mice.[2]

Procedure:

Mice were administered a single intraperitoneal injection of YC-001 (50 or 200 mg/kg) or

vehicle (DMSO).[2][4]

The animals were then exposed to bright white light (10,000 lux) for 30 minutes.[2]

Retinal degeneration was assessed and compared between the treated and control

groups.[2]

Conclusion
YC-001 is a novel, non-retinoid pharmacological chaperone of rod opsin with a unique dual

mechanism of action as an inverse agonist and a non-competitive antagonist.[1][3] Its ability to

rescue the trafficking of misfolded opsin mutants and protect photoreceptors from light-induced

damage in preclinical models highlights its significant therapeutic potential for treating retinal

degenerative diseases such as adRP.[1][2] Further medicinal chemistry efforts to improve its

pharmacokinetic properties could pave the way for its clinical development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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